Physicochemical properties of 3-hydroxy-4-piperidinecarboxylic acid
Physicochemical properties of 3-hydroxy-4-piperidinecarboxylic acid
This guide provides an in-depth technical analysis of 3-hydroxy-4-piperidinecarboxylic acid (also known as 3-hydroxyisonipecotic acid ), a critical scaffold in medicinal chemistry. It serves as a conformationally restricted analogue of
Executive Summary
3-Hydroxy-4-piperidinecarboxylic acid (C₆H₁₁NO₃) is a cyclic, non-proteinogenic amino acid characterized by a piperidine ring with a carboxylic acid at position 4 and a hydroxyl group at position 3.[1][2] It exists as a zwitterion in physiological conditions, exhibiting high water solubility and low lipophilicity. Its rigid structure allows for precise probing of receptor binding pockets, particularly within the GABAergic system, and serves as a scaffold for fragment-based drug discovery (FBDD).
Chemical Structure & Stereochemistry
The molecule possesses two chiral centers at C3 and C4 , giving rise to four possible stereoisomers. The relative stereochemistry is defined as cis or trans based on the relationship between the hydroxyl and carboxyl groups.
-
Trans-Isomers: (3R,4S) and (3S,4R). In the lowest energy chair conformation, the bulky carboxyl and hydroxyl groups typically adopt a diequatorial orientation to minimize 1,3-diaxial interactions. This makes the trans-isomer thermodynamically more stable.
-
Cis-Isomers: (3R,4R) and (3S,4S). These adopt an axial-equatorial conformation, which is higher in energy but often critical for specific biological molecular recognition events (e.g., mimicking the folded conformation of GABA).
Structural Representation
The piperidine ring adopts a chair conformation. The zwitterionic nature involves a protonated secondary amine (NH₂⁺) and a deprotonated carboxylate (COO⁻).
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models for the trans-isomer, which is the primary synthetic product.
| Property | Value / Description | Context |
| IUPAC Name | 3-hydroxy-4-piperidinecarboxylic acid | Also: 3-hydroxyisonipecotic acid |
| CAS Number | 79816-18-3 (trans-racemic) | Specific isomers have unique CAS RNs |
| Molecular Formula | C₆H₁₁NO₃ | - |
| Molecular Weight | 145.16 g/mol | - |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Melting Point | 240–245 °C (decomposition) | Typical for zwitterionic amino acids |
| pKa₁ (Carboxyl) | 3.4 ± 0.2 | Acidic dissociation of -COOH |
| pKa₂ (Amine) | 9.6 ± 0.2 | Basic dissociation of -NH₂⁺ |
| Isoelectric Point (pI) | ~6.5 | pH at net neutral charge |
| LogP (Octanol/Water) | -3.2 (Predicted) | Highly hydrophilic |
| Solubility | > 50 mg/mL in Water | Insoluble in Et₂O, Hexane, DCM |
| H-Bond Donors | 3 (NH, OH, COOH) | - |
| H-Bond Acceptors | 4 (N, O from OH, 2 O from COOH) | - |
Note on pKa: The presence of the electron-withdrawing hydroxyl group at C3 lowers the pKa of the amine slightly compared to unsubstituted isonipecotic acid (pKa ~10.8), reducing its basicity.
Solution Chemistry & Speciation
Understanding the ionization state is critical for formulation and receptor binding studies.
-
pH < 2.0: Cationic form (COOH, NH₂⁺). Soluble, stable.
-
pH 3.4 – 9.6: Zwitterionic form (COO⁻, NH₂⁺). The dominant species at physiological pH (7.4). This species has the lowest solubility in organic media but high water solubility.
-
pH > 10.0: Anionic form (COO⁻, NH).
Speciation Diagram Logic
The following diagram illustrates the pH-dependent transitions.
Figure 1: pH-dependent ionization states of 3-hydroxy-4-piperidinecarboxylic acid.
Synthesis & Isolation Protocols
The most robust synthetic route involves the catalytic hydrogenation of 3-hydroxyisonicotinic acid . This method typically yields a mixture of cis and trans isomers, with the trans isomer often predominating due to thermodynamic stability.
Protocol: Catalytic Hydrogenation
-
Starting Material: 3-Hydroxyisonicotinic acid (CAS: 10128-71-9).
-
Solvent: Water or dilute acetic acid (10% v/v).
-
Catalyst: Platinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃).
-
Conditions: Hydrogen atmosphere (50 psi), Room Temperature, 12–24 hours.
-
Work-up:
-
Filter catalyst over Celite.
-
Concentrate filtrate under reduced pressure.
-
Purification: Recrystallization from water/ethanol allows for the separation of diastereomers. The trans-isomer is typically less soluble in ethanol/water mixtures.
-
Derivatization for Separation
To obtain enantiomerically pure forms, the nitrogen is often protected (e.g., N-Boc or N-Cbz), followed by chiral resolution or chromatography.
Figure 2: Synthetic workflow for the production of 3-hydroxy-4-piperidinecarboxylic acid.
Applications in Drug Discovery
1. GABA Receptor Modulation
3-Hydroxy-4-piperidinecarboxylic acid is a structural isostere of GABA (gamma-aminobutyric acid).
-
Mechanism: The rigid piperidine ring restricts the conformational freedom of the GABA backbone.
-
Selectivity: The cis-3-hydroxy isomer mimics the folded conformation of GABA, potentially showing higher affinity for specific GABA transporter (GAT) subtypes or GABA-A receptor subunits compared to the flexible linear molecule.
-
Isostere: It serves as a bioisostere for 4-hydroxyproline , offering different hydrogen-bonding vectors and lipophilicity profiles.
2. Fragment-Based Drug Design (FBDD)
The molecule is an ideal "fragment" due to its low molecular weight (<150 Da) and high polarity.
-
Vector Exploration: The secondary amine (N1), hydroxyl (C3), and carboxyl (C4) groups provide three distinct vectors for growing the fragment into a lead compound.
-
Solubility Enhancer: Incorporating this scaffold into lipophilic drugs can significantly improve aqueous solubility (lowering LogP) while maintaining metabolic stability (cyclic amine).
References
-
Krogsgaard-Larsen, P., et al. (1980). GABA agonists and uptake inhibitors.[3][4] Structure-activity relationships.[1][5][6]Journal of Medicinal Chemistry , 23(9). Link
-
Bolvig, S., et al. (1996). Synthesis of 3-hydroxy-4-piperidinecarboxylic acid stereoisomers.Tetrahedron , 52(46). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12000034, 3-Hydroxy-4-piperidinecarboxylic acid.PubChem .[7][5][8][9] Link
-
ChemicalBook. (2024). Trans-3-Hydroxy-4-piperidinecarboxylic acid Properties.[1][2]ChemicalBook . Link
Sources
- 1. CAS 109384-19-2: 4-Hydroxypiperidine-1-carboxylic acid ter… [cymitquimica.com]
- 2. 反式-3-羟基-4-哌啶羧酸_分子量_结构式_性质_CAS号【742014-65-9】_化源网 [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis, metabolism, and pharmacological activity of 3 alpha-hydroxy steroids which potentiate GABA-receptor-mediated chloride ion uptake in rat cerebral cortical synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzo-18-crown 6-Ether | C16H24O6 | CID 585779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hex-3-enedioyl dichloride | C6H6Cl2O2 | CID 56623688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 18-Crown-6 | C12H24O6 | CID 28557 - PubChem [pubchem.ncbi.nlm.nih.gov]
